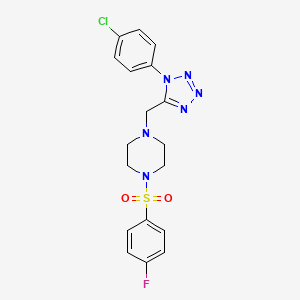
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C18H18ClFN6O2S and its molecular weight is 436.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Details
- IUPAC Name: this compound
- Molecular Formula: C12H17ClN6O2S
- Molecular Weight: 351.66 g/mol
- CAS Number: 1351632-73-9
Structural Features
The compound features a piperazine core substituted with both a tetrazole and sulfonyl groups, which are critical for its biological activity. The presence of halogenated phenyl groups (chlorine and fluorine) enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing tetrazole rings have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Studies have demonstrated that tetrazole-containing compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival. For example, one study reported an IC50 value of 2.14 µM against specific cancer cell lines, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Enzyme Inhibition
Inhibition of enzymes such as acetylcholinesterase (AChE) has been observed with similar compounds. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) analyses suggest that the presence of electronegative groups (like chlorine) enhances binding affinity to target enzymes.
Case Studies
- Anticancer Efficacy : A study involving a related compound demonstrated significant inhibition of tumor growth in xenograft models, with a notable reduction in tumor size after treatment with doses correlating to the compound's IC50 values.
- Antimicrobial Trials : Clinical tests conducted on bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, showcasing its potential as a novel antimicrobial agent.
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : The tetrazole moiety can mimic natural ligands, allowing it to bind effectively to various receptors, thereby modulating their activity.
- Enzyme Inhibition : The sulfonyl group plays a critical role in enzyme inhibition, particularly in proteases and kinases involved in cancer progression.
Data Summary Table
Propiedades
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-(4-fluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6O2S/c19-14-1-5-16(6-2-14)26-18(21-22-23-26)13-24-9-11-25(12-10-24)29(27,28)17-7-3-15(20)4-8-17/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYGTRNSLCVWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














